![molecular formula C26H16 B14653188 Dibenzo[c,g]chrysene CAS No. 53156-66-4](/img/structure/B14653188.png)
Dibenzo[c,g]chrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Four-Step Synthesis from Fluoren-9-one: The synthesis involves the following steps:
- Reduction of fluoren-9-one to 9,9’-bifluorene-9,9’-diol.
- Pinacol rearrangement to form spiro[fluorene-9,9’-(10’H)-phenanthren]-10’-one.
- Reduction to spiro[fluorene-9,9’-(10’H)-phenanthren]-10’-ol.
- Final cyclization to yield dibenzo[c,g]chrysene .
-
Two-Step Synthesis Using Tetra-Brominated Isomers: This method involves:
- Bromination of the precursor to form tetra-brominated this compound.
- Subsequent reactions to introduce various substituents and achieve the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions, such as bromination or nitration, can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Organic Semiconductors: Dibenzo[c,g]chrysene is used as a building block for organic semiconductors due to its excellent charge transport properties.
Optoelectronics: The compound is utilized in the development of light-emitting materials and dyes.
Biology and Medicine:
Biological Studies: this compound and its derivatives are studied for their potential biological activities and interactions with biomolecules.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Electronic Properties: The twisted structure of dibenzo[c,g]chrysene affects its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels.
Photophysical Properties: The compound exhibits unique photophysical properties, such as broad light absorption and long excited state lifetimes, making it suitable for optoelectronic applications.
Comparison with Similar Compounds
Dibenzo[g,p]chrysene: Another PAH with a similar structure but different electronic and photophysical properties.
Tetrabenzonaphthalene: A related compound with a different arrangement of benzene rings.
Uniqueness:
Properties
CAS No. |
53156-66-4 |
|---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[12.12.0.02,11.03,8.015,20.021,26]hexacosa-1(14),2(11),3,5,7,9,12,15,17,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-8-19-17(7-1)13-14-18-15-16-24-22-11-4-3-9-20(22)21-10-5-6-12-23(21)26(24)25(18)19/h1-16H |
InChI Key |
XPJUXTZYXPASRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



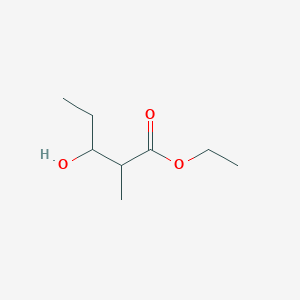
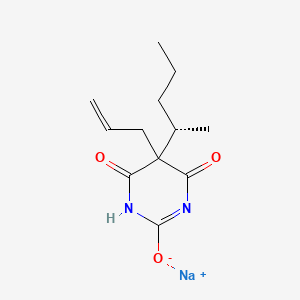
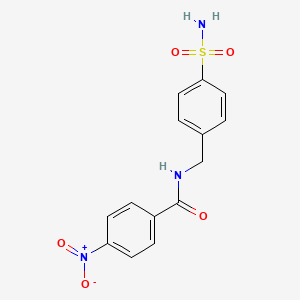

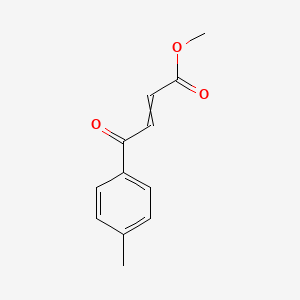
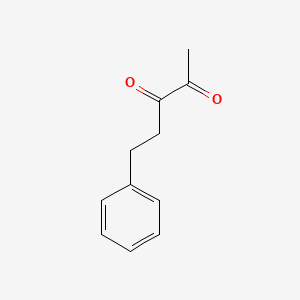


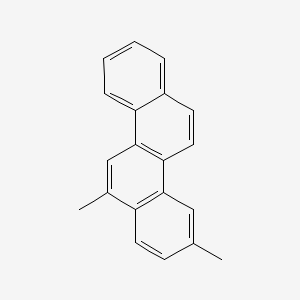
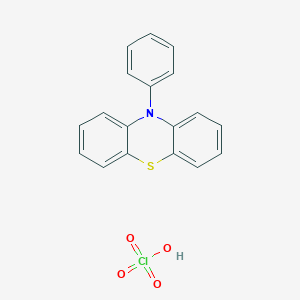
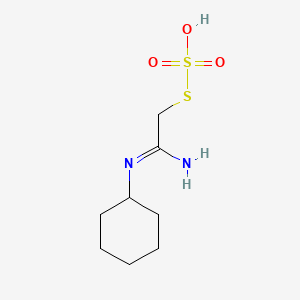
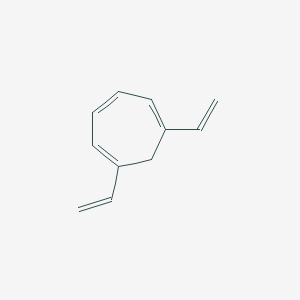
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
